molecular formula C15H27BrO2 B8581201 12-Bromododecyl prop-2-enoate CAS No. 112231-59-1

12-Bromododecyl prop-2-enoate

Cat. No.: B8581201
CAS No.: 112231-59-1
M. Wt: 319.28 g/mol
InChI Key: CJTYWURCCZWHMG-UHFFFAOYSA-N
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Description

12-Bromododecyl prop-2-enoate is an acrylate ester characterized by a 12-carbon alkyl chain (dodecyl) substituted with a terminal bromine atom, esterified to a prop-2-enoate (acrylate) group. Its molecular formula is C₁₅H₂₇BrO₂, with a calculated molecular weight of 318.9 g/mol. The presence of the bromine atom at the terminal position of the dodecyl chain enhances its reactivity, particularly in nucleophilic substitution reactions, making it valuable in polymer synthesis and surfactant applications.

Properties

CAS No.

112231-59-1

Molecular Formula

C15H27BrO2

Molecular Weight

319.28 g/mol

IUPAC Name

12-bromododecyl prop-2-enoate

InChI

InChI=1S/C15H27BrO2/c1-2-15(17)18-14-12-10-8-6-4-3-5-7-9-11-13-16/h2H,1,3-14H2

InChI Key

CJTYWURCCZWHMG-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCCCCCCCCCCCBr

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Key Applications
This compound C₁₅H₂₇BrO₂ 318.9 (calculated) C₁₂H₂₄Br Polymer crosslinking, surfactants
Decyl prop-2-enoate (CAS 2156-96-9) C₁₃H₂₂O₂ 210.3 C₁₀H₂₁ Lubricants, coatings
Methyl prop-2-enoate (CAS 96-33-3) C₄H₆O₂ 86.09 CH₃ Adhesives, plastics
Tritriacontafluorooctadecyl prop-2-enoate (CAS 65150-93-8) C₂₁H₇F₃₃O₂ 1018.07 (estimated) Perfluorinated C₁₈ Water-repellent coatings
Poly(potassium prop-2-enoate) (Alsta Hydrogel) (C₃H₃KO₂)ₙ Variable (polymer) Potassium acrylate Superabsorbent polymers

Reactivity and Functional Differences

  • Brominated vs. Non-Halogenated Alkyl Acrylates: The terminal bromine in this compound facilitates nucleophilic substitution or elimination reactions, enabling its use as a reactive intermediate in polymer networks. In contrast, non-halogenated analogs like decyl or methyl acrylates primarily undergo polymerization via radical or ionic mechanisms .
  • Fluorinated Acrylates: Compounds like tritriacontafluorooctadecyl prop-2-enoate exhibit exceptional chemical inertness and hydrophobicity due to perfluorinated chains, making them suitable for high-performance coatings. However, their environmental persistence raises regulatory concerns, unlike brominated or non-fluorinated acrylates .
  • Polymeric Forms: Poly(potassium prop-2-enoate) (Alsta Hydrogel) demonstrates superabsorbent properties due to its ionic crosslinks, contrasting with the non-ionic, hydrophobic nature of this compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 12-bromododecyl prop-2-enoate, and how can purity be optimized?

  • Methodology :

  • Bromination : Introduce bromine at the terminal position of dodecanol using PBr₃ or HBr under controlled conditions.
  • Esterification : React 12-bromododecanol with prop-2-enoic acid (acrylic acid) via Steglich esterification (DCC/DMAP) or acid catalysis (H₂SO₄) .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via NMR (¹H/¹³C) and GC-MS.
    • Safety : Handle acrylates and brominated intermediates in a fume hood; use PPE to avoid skin/eye contact .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Characterization Techniques :

  • X-ray Crystallography : Determine crystal structure using SHELX for refinement and ORTEP-3 for visualization .
  • Spectroscopy : Compare experimental IR (C=O stretch ~1700 cm⁻¹, C-Br ~600 cm⁻¹) and NMR (δ 5.8–6.4 ppm for acrylate protons) with computational predictions (DFT).
    • Data Validation : Cross-reference melting points and spectral data with literature to confirm absence of side products.

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystallographic packing of this compound?

  • Experimental Design :

  • Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., R₂²(8) motifs) using crystallographic data .
  • Thermal Analysis : Correlate DSC/TGA results with packing efficiency to assess stability under thermal stress.
    • Contradiction Resolution : If experimental data conflicts with predicted motifs (e.g., missing C=O···H interactions), re-examine disorder modeling in SHELXL or consider solvent effects .

Q. What strategies resolve contradictions between computational and experimental data in polymer applications of this compound?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate polymerization kinetics (e.g., radical initiation) and compare with GPC/SEC results for molecular weight distribution .
  • Error Analysis : Quantify discrepancies using RMSD; adjust force field parameters (e.g., partial charges for acrylate groups) to improve agreement.
    • Case Study : If computational models underestimate Tg (glass transition temperature), re-evaluate crosslinking density assumptions or monomer flexibility .

Q. How can researchers design experiments to probe the compound’s role in stimuli-responsive drug delivery systems?

  • Framework :

  • Hypothesis Testing : "Does this compound enhance pH-sensitive hydrogel swelling via hydrolytic cleavage?"
  • In Vitro Testing : Use FRET-labeled hydrogels to track degradation kinetics under varying pH (4.0–7.4) and validate via LC-MS .
    • Controls : Include non-brominated analogs to isolate the bromine effect on reactivity .

Q. What methodologies ensure reproducibility in catalytic studies involving this compound?

  • Best Practices :

  • Catalyst Screening : Test Pd(0)/Ni(0) systems for Suzuki-Miyaura coupling; document ligand ratios and solvent purity (e.g., degassed THF).
  • Data Reporting : Adhere to CRediT standards for experimental details (e.g., reaction temp ±0.5°C, stirring speed) .
    • Troubleshooting : If yields vary between labs, audit bromide contamination (IC analysis) or oxygen sensitivity .

Data Analysis & Interpretation

Q. How should researchers address outliers in spectroscopic data for this compound?

  • Workflow :

  • Statistical Filters : Apply Grubbs’ test to identify outliers in NMR integration ratios.
  • Root Cause Analysis : Check for moisture (via Karl Fischer titration) or photodegradation (UV exposure tests) .
    • Documentation : Use version-controlled lab notebooks (e.g., ELN) to track procedural deviations .

Q. What computational tools predict the compound’s reactivity in radical polymerization?

  • Software :

  • DFT Calculations : Use Gaussian or ORCA to model acrylate C=C bond reactivity (HOMO/LUMO levels).
  • Kinetic Modeling : Apply Mayo-Lewis equations to predict copolymer composition with styrene/MMA .
    • Validation : Compare simulated vs. experimental FTIR peak shifts during polymerization .

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